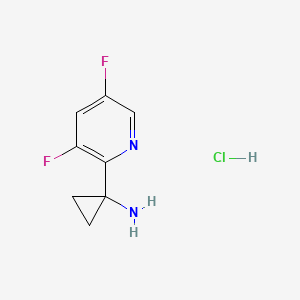
1-(3,5-Difluoropyridin-2-yl)cyclopropan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Difluoropyridin-2-yl)cyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C8H9ClF2N2 It is a derivative of cyclopropanamine, featuring a pyridine ring substituted with two fluorine atoms at the 3 and 5 positions
Preparation Methods
The synthesis of 1-(3,5-Difluoropyridin-2-yl)cyclopropan-1-amine hydrochloride typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through various methods, including the reaction of an alkene with a diazo compound in the presence of a catalyst.
Pyridine Substitution: The cyclopropane ring is then substituted with a pyridine ring. This step often involves the use of a halogenated pyridine derivative and a suitable base to facilitate the substitution reaction.
Fluorination: The final step involves the introduction of fluorine atoms at the 3 and 5 positions of the pyridine ring. This can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and purity, as well as the use of large-scale reactors and continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
1-(3,5-Difluoropyridin-2-yl)cyclopropan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically results in the formation of corresponding oxides or hydroxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions often lead to the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles such as amines or thiols. Common reagents for these reactions include sodium azide (NaN3) or thiourea.
Scientific Research Applications
1-(3,5-Difluoropyridin-2-yl)cyclopropan-1-amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: The compound is studied for its potential biological activity. It may serve as a lead compound in the development of new pharmaceuticals or agrochemicals.
Medicine: Research is ongoing to explore its potential therapeutic applications. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(3,5-Difluoropyridin-2-yl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
1-(3,5-Difluoropyridin-2-yl)cyclopropan-1-amine hydrochloride can be compared with other similar compounds, such as:
1-(3-Fluoropyridin-2-yl)cyclopropan-1-amine: This compound features a single fluorine atom at the 3 position of the pyridine ring. It may exhibit different chemical and biological properties compared to the difluorinated derivative.
1-(3,5-Dichloropyridin-2-yl)cyclopropan-1-amine: This compound has chlorine atoms instead of fluorine atoms at the 3 and 5 positions. The presence of chlorine atoms may affect its reactivity and biological activity.
1-(3,5-Dimethylpyridin-2-yl)cyclopropan-1-amine: This compound features methyl groups at the 3 and 5 positions. The presence of methyl groups may influence its chemical stability and solubility.
The uniqueness of this compound lies in its specific substitution pattern and the presence of fluorine atoms, which can significantly impact its chemical and biological properties.
Properties
Molecular Formula |
C8H9ClF2N2 |
|---|---|
Molecular Weight |
206.62 g/mol |
IUPAC Name |
1-(3,5-difluoropyridin-2-yl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H8F2N2.ClH/c9-5-3-6(10)7(12-4-5)8(11)1-2-8;/h3-4H,1-2,11H2;1H |
InChI Key |
ZOCJWRBDKODMKX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=C(C=C(C=N2)F)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


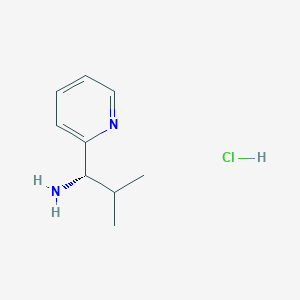
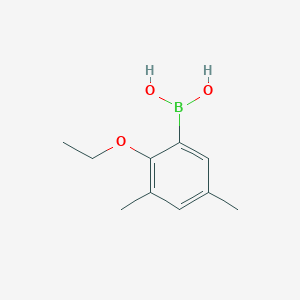

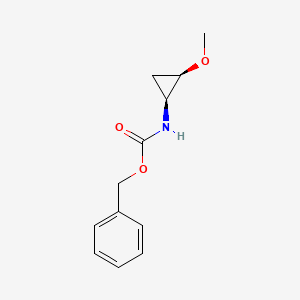
![(8R)-1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid hydrobromide](/img/structure/B14024791.png)
![(1S,5S)-3-tert-Butyl 1-ethyl 3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate](/img/structure/B14024794.png)
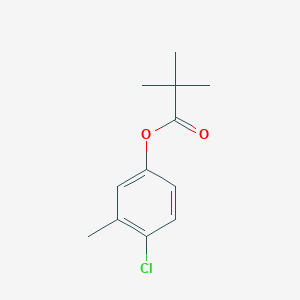


![Rel-(3aR,6R,7aR)-4-(tert-butoxycarbonyl)octahydrofuro[3,2-b]pyridine-6-carboxylic acid](/img/structure/B14024811.png)

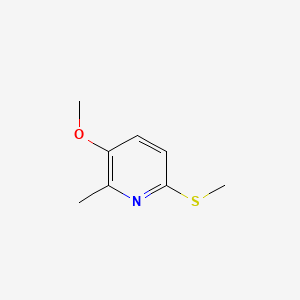
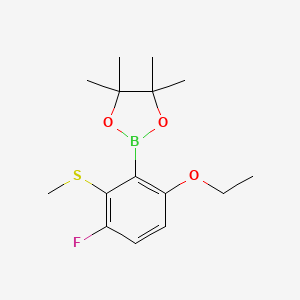
![4'-Chloro-3'-methoxy-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14024839.png)
